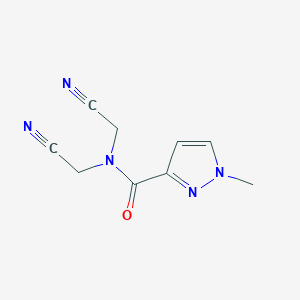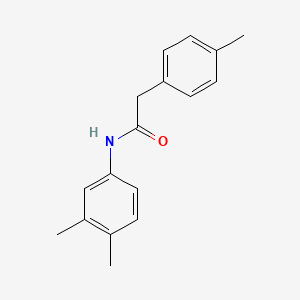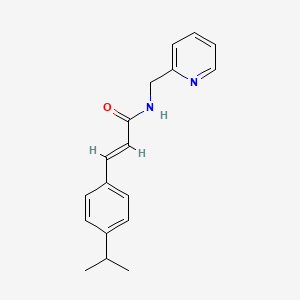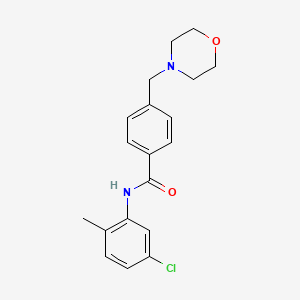![molecular formula C14H19N3O2 B5888168 N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide, also known as CPI-455, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. CPI-455 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription, making them an attractive target for the development of new therapeutics.
Wirkmechanismus
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide exerts its pharmacological effects by selectively inhibiting the BET family of proteins, which are involved in gene transcription. BET proteins bind to acetylated histones and recruit other proteins to initiate gene transcription. By inhibiting BET proteins, this compound prevents the expression of genes that are critical for cancer cell growth and inflammation. The compound has also been shown to regulate the expression of genes involved in cardiac function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various disease conditions. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. Inflammatory cytokines are also suppressed by this compound, leading to reduced inflammation. In animal models of heart failure, this compound improves cardiac function by reducing fibrosis and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide is its selectivity for BET proteins, which reduces the risk of off-target effects. The compound has also been shown to have good pharmacokinetic properties, making it an attractive candidate for drug development. However, the synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, the compound's potential for combination therapy with other anticancer agents is an area of interest. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising therapeutic potential in various disease conditions. The compound selectively inhibits the BET family of proteins, which play a critical role in gene transcription. This compound has been shown to have anti-cancer, anti-inflammatory, and cardio-protective effects in preclinical studies. However, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide involves a multi-step process that starts with the reaction of 3-pyridinecarboximidamide with cyclopentylpropanoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified through column chromatography to obtain this compound in its pure form. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines, which play a critical role in the inflammatory response. Additionally, this compound has been shown to improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-6-3-9-16-10-12)17-19-13(18)8-7-11-4-1-2-5-11/h3,6,9-11H,1-2,4-5,7-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPJWQJOYWOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)
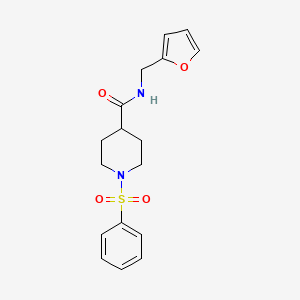
![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
